molecular formula C10H11F3O B3110244 1-(Trifluoromethyl)-3-propoxybenzene CAS No. 178987-11-6

1-(Trifluoromethyl)-3-propoxybenzene

Cat. No. B3110244
CAS RN: 178987-11-6
M. Wt: 204.19 g/mol
InChI Key: OLCFGXDJMJTWTH-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3 . The incorporation of a trifluoromethyl group into organic molecules may significantly alter their physical and biological properties due to the high electronegativity, lipophilicity, and excellent metabolic stability of the trifluoromethyl substituent .


Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds often involves various methods to introduce this functionality . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a trifluoromethyl-substituted compound would depend on the specific compound. Generally, the trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .

Scientific Research Applications

TFMPB has numerous scientific research applications. It can be used as a reagent in organic synthesis, as a ligand in organometallic chemistry, and as a catalyst in a variety of reactions. It is also used as a solvent for various biochemical and physiological assays. Additionally, TFMPB is used in the production of polymers, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of TFMPB is not fully understood. However, it is believed to act as an electron acceptor, which allows it to interact with other molecules and form complexes. Additionally, TFMPB is believed to act as a Lewis acid, which allows it to interact with other molecules and form hydrogen bonds.
Biochemical and Physiological Effects
TFMPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. Additionally, TFMPB has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

TFMPB has a number of advantages and limitations for lab experiments. One of the main advantages of using TFMPB is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, TFMPB is relatively inexpensive and has a wide range of applications. On the other hand, TFMPB is not very soluble in water, which can be a limitation for certain experiments. Additionally, TFMPB is sensitive to light and air, which can affect its stability in some experiments.

Future Directions

There are a number of potential future directions for TFMPB. One potential direction is to explore its potential applications in drug delivery systems. Additionally, TFMPB could be used in the development of new materials with improved properties. Furthermore, TFMPB could be used in the development of new catalysts for organic synthesis. Finally, TFMPB could be used in the development of new drugs and pharmaceuticals.

Safety and Hazards

The safety and hazards of a specific trifluoromethyl-substituted compound would depend on the compound. For instance, some trifluoromethyl compounds are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-propoxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCFGXDJMJTWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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